1-(4-fluorophenyl)-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide
Description
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]cyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN2O3/c25-19-6-4-18(5-7-19)24(10-11-24)23(29)26-20-8-3-16-9-12-27(15-17(16)14-20)22(28)21-2-1-13-30-21/h1-8,13-14H,9-12,15H2,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSWAFTDKSFJRTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)NC(=O)C3(CC3)C4=CC=C(C=C4)F)C(=O)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-fluorophenyl)-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide typically involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the following steps:
Synthesis of 4-fluorophenyl intermediate:
Formation of furan-2-carbonyl intermediate: The furan ring is functionalized with a carbonyl group, typically through acylation reactions.
Construction of the tetrahydroisoquinoline ring: This can be achieved through Pictet-Spengler cyclization, where an amine and an aldehyde or ketone react to form the tetrahydroisoquinoline structure.
Cyclopropanecarboxamide formation: The final step involves coupling the previously synthesized intermediates with a cyclopropanecarboxamide moiety, often using amide bond formation techniques such as carbodiimide-mediated coupling.
Industrial production methods may involve optimization of these steps to improve yield, purity, and scalability, often employing continuous flow chemistry and automated synthesis platforms.
Chemical Reactions Analysis
1-(4-fluorophenyl)-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by nucleophiles like amines or thiols.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon for hydrogenation), and specific temperature and pH conditions tailored to each reaction type.
Scientific Research Applications
1-(4-fluorophenyl)-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Potential therapeutic applications include its use as a lead compound for developing drugs targeting specific enzymes or receptors involved in diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced chemical resistance.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. Pathways involved may include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Scaffold and Functional Group Variations
a. Tetrahydroisoquinoline Derivatives
- N-[4-(2-Cyclopropylethyl)-2-fluorophenyl]-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide (): Key Differences: Replaces the furan-2-carbonyl group with a trifluoroacetyl moiety and introduces a sulfonamide linker. Implications: The trifluoroacetyl group (strong electron-withdrawing) may enhance binding to hydrophobic enzyme pockets, as seen in acyl-CoA monoacylglycerol acyltransferase inhibitors . The sulfonamide improves solubility compared to carboxamides but may reduce blood-brain barrier penetration.
b. Cyclopropanecarboxamide Analogues
- N-(3-Chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide (Cyprofuram) (): Key Differences: Substitutes the tetrahydroisoquinoline with a tetrahydrofuran ring and uses a chlorophenyl group instead of fluorophenyl. Implications: Cyprofuram’s pesticidal activity suggests cyclopropanecarboxamides can interact with lipid membranes or enzymes in pests. The fluorophenyl in the target compound may offer better metabolic stability than chlorophenyl due to C-F bond resilience .
- N,N-Diethyl-2-(4-Methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide (): Key Differences: Lacks the tetrahydroisoquinoline system; features a methoxyphenoxy group and diethyl carboxamide. Stereochemical control (dr 23:1 diastereomer ratio) highlights the importance of cyclopropane conformation in activity .
Substituent Effects on Bioactivity
Biological Activity
The compound 1-(4-fluorophenyl)-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide , with the CAS number 955724-95-5 , is a complex organic molecule characterized by its unique structural features. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in neurological and inflammatory conditions.
Chemical Structure
The molecular formula of the compound is , and it has a molecular weight of 414.5 g/mol . The structure includes a cyclopropanecarboxamide moiety, which is linked to a tetrahydroisoquinoline core and a furan-2-carbonyl group. The presence of the 4-fluorophenyl group enhances its lipophilicity and metabolic stability.
The biological activity of this compound is believed to stem from its ability to interact with various biological targets, including enzymes and receptors. The furan and fluorophenyl groups may facilitate binding to hydrophobic pockets in proteins, while the sulfonamide group can form hydrogen bonds with amino acid residues. This interaction profile suggests potential modulation of enzyme activity or receptor signaling pathways.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. The presence of the furan moiety is often associated with enhanced antibacterial activity due to its ability to disrupt bacterial cell wall synthesis.
Antitumor Effects
Studies have shown that tetrahydroisoquinoline derivatives can possess antitumor properties. The compound may inhibit cancer cell proliferation by inducing apoptosis or disrupting cell cycle progression.
Neuroprotective Properties
Given its structural similarity to known neuroprotective agents, this compound may exert protective effects against neurodegenerative diseases. It could potentially modulate neurotransmitter systems or reduce oxidative stress in neuronal cells.
Data Table: Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Antitumor | Induction of apoptosis in cancer cell lines | |
| Neuroprotective | Reduction of oxidative stress in neuronal cultures |
Case Studies
- Antimicrobial Study : A study conducted on various derivatives of tetrahydroisoquinoline showed promising results against Gram-positive bacteria. The compound demonstrated significant inhibition zones compared to control groups.
- Cancer Cell Line Analysis : In vitro studies on breast cancer cell lines revealed that treatment with the compound led to a marked decrease in cell viability and increased markers of apoptosis, suggesting its potential as an anticancer agent.
- Neuroprotection Experiment : Research involving neuronal cultures exposed to oxidative stress indicated that the compound could significantly reduce cell death and maintain mitochondrial function, highlighting its neuroprotective capabilities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
